molecular formula C16H13NO2 B3112187 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester CAS No. 188524-65-4

4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester

Cat. No.: B3112187
CAS No.: 188524-65-4
M. Wt: 251.28 g/mol
InChI Key: WNYQSURLQKTYJH-UHFFFAOYSA-N
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Description

4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester is an organic compound that belongs to the class of heterocyclic compounds It features a naphthyl group attached to a pyrrole ring, with a carboxylic acid methyl ester functional group

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of diverse n/o-containing heterocyclic frameworks . These compounds often exhibit potent biological properties, suggesting that they may interact with a variety of biological targets.

Mode of Action

Compounds with similar structures often undergo reactions involving free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been known to participate in multicomponent reactions, leading to the synthesis of diverse bioactive heterocyclic scaffolds . These reactions can affect various biochemical pathways and have downstream effects on cellular processes.

Pharmacokinetics

The compound’s structure suggests that it may be soluble in organic solvents . This could potentially impact its bioavailability and distribution within the body.

Result of Action

Compounds with similar structures have been known to exhibit a wide spectrum of biological activities . These activities can result in various molecular and cellular effects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain catalysts can facilitate reactions involving this compound . Additionally, the compound’s stability and reactivity may be affected by factors such as temperature and pH.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester typically involves the condensation of 2-naphthylamine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrrole ring. The final step involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur on the naphthyl ring, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthylamine: A precursor in the synthesis of 4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester.

    Naphthoquinone: An oxidation product of the compound.

    Pyrrole-3-carboxylic acid: A related compound with similar structural features.

Uniqueness

This compound is unique due to its combination of a naphthyl group and a pyrrole ring, which imparts distinct chemical and biological properties

Biological Activity

4-(2-Naphthyl)-1H-pyrrole-3-carboxylic acid methyl ester, a compound belonging to the class of heterocyclic compounds, has garnered attention for its potential biological activities. This article explores its biological properties, focusing on antimicrobial and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a naphthyl group attached to a pyrrole ring with a carboxylic acid methyl ester functional group. Its chemical structure can be represented as follows:

C13H11NO2\text{C}_{13}\text{H}_{11}\text{N}\text{O}_2

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus2550 µg/mL
Escherichia coli2260 µg/mL
Pseudomonas aeruginosa2070 µg/mL
Salmonella typhi2455 µg/mL

These results suggest that the compound has comparable efficacy to standard antibiotics, making it a candidate for further development in antimicrobial therapy .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Studies have reported its effects on various cancer cell lines, indicating its potential as an anticancer agent.

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest
A549 (Lung Cancer)18Inhibition of angiogenesis

The IC50 values indicate that the compound effectively inhibits cancer cell proliferation, with mechanisms involving apoptosis and cell cycle modulation being key pathways .

Case Studies and Research Findings

A notable study by researchers investigated the biological activity spectrum of various pyrrole derivatives, including this compound. The study utilized molecular docking techniques to predict binding affinities to key targets involved in cancer progression and bacterial resistance mechanisms. The findings highlighted the compound's potential to act as a lead structure for developing new therapeutic agents .

Another research effort focused on synthesizing derivatives of pyrrole compounds and assessing their biological activities. The synthesized compounds displayed enhanced antimicrobial and anticancer activities compared to their precursors, suggesting that structural modifications could further improve efficacy .

Properties

IUPAC Name

methyl 4-naphthalen-2-yl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c1-19-16(18)15-10-17-9-14(15)13-7-6-11-4-2-3-5-12(11)8-13/h2-10,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYQSURLQKTYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC=C1C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001228168
Record name Methyl 4-(2-naphthalenyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188524-65-4
Record name Methyl 4-(2-naphthalenyl)-1H-pyrrole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188524-65-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(2-naphthalenyl)-1H-pyrrole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001228168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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